molecular formula C9H9NOS B8654544 2-thieno[3,2-b]pyridin-5-ylethanol

2-thieno[3,2-b]pyridin-5-ylethanol

Cat. No.: B8654544
M. Wt: 179.24 g/mol
InChI Key: ONTRQBLGZCFMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-thieno[3,2-b]pyridin-5-ylethanol is a heterocyclic compound that features a thieno[3,2-b]pyridine core structure with an ethanol group attached to the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thieno[3,2-b]pyridin-5-ylethanol typically involves the cyclization of thiophene derivatives with pyridine rings. One common method includes the reaction of thiophene-2-carboxamides with formic acid to yield thieno[3,2-b]pyridine derivatives . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired thieno[3,2-b]pyridine structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-thieno[3,2-b]pyridin-5-ylethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thieno[3,2-b]pyridine derivative without the ethanol group.

    Substitution: The hydrogen atoms on the thieno[3,2-b]pyridine ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products Formed

    Oxidation: Thieno[3,2-b]pyridine-5-carboxylic acid.

    Reduction: Thieno[3,2-b]pyridine.

    Substitution: Various halogenated thieno[3,2-b]pyridine derivatives.

Scientific Research Applications

2-thieno[3,2-b]pyridin-5-ylethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-thieno[3,2-b]pyridin-5-ylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-thieno[3,2-b]pyridin-5-ylethanol is unique due to its specific substitution pattern and the presence of the ethanol group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

2-thieno[3,2-b]pyridin-5-ylethanol

InChI

InChI=1S/C9H9NOS/c11-5-3-7-1-2-9-8(10-7)4-6-12-9/h1-2,4,6,11H,3,5H2

InChI Key

ONTRQBLGZCFMEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2)N=C1CCO

Origin of Product

United States

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